

# Lodoxamide Impurity 1-d5: A Technical Guide to its Certificate of Analysis

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## Compound of Interest

Compound Name: Lodoxamide impurity 1-d5

Cat. No.: B12401742

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This technical guide provides an in-depth overview of the essential information contained within a Certificate of Analysis (CoA) for **Lodoxamide impurity 1-d5**. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, identity, and purity of this stable-labeled internal standard, which is vital for its use in research and drug development. A CoA is a formal document from the manufacturer that certifies the quality and purity of a specific batch of a product.<sup>[1][2][3][4]</sup>

## Product Information

The initial section of a Certificate of Analysis provides fundamental identification details for the specific lot of the material. This ensures traceability and accurate record-keeping.<sup>[1][2][3]</sup>

Parameter	Example Data
Product Name	Lodoxamide Impurity 1-d5
Catalogue Number	e.g., L-119003
Lot Number	e.g., XXXX-YY-Z
Molecular Formula	C4H4D5NO2
Molecular Weight	108.15 g/mol
CAS Number	66223-75-4 (unlabeled)
Date of Manufacture	e.g., 2025-10-15
Retest Date	e.g., 2027-10-15

## Analytical Data and Specifications

This core section of the CoA presents the quantitative results from various analytical tests performed on the batch. These results are compared against pre-defined specifications to confirm the material's quality.[\[1\]](#)[\[3\]](#)

### Identity and Purity

Test	Method	Specification	Result
Chemical Purity	HPLC	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99% atom D	99.6% atom D
Residual Solvents	1H NMR	Conforms to USP <467>	Conforms
Water Content	Karl Fischer	≤ 0.5%	0.2%
Assay (as is)	qNMR	95.0% - 105.0%	99.2%

## Physical Properties

Test	Method	Specification	Result
Appearance	Visual	White to off-white solid	Conforms
Solubility	Visual	Soluble in DMSO	Conforms

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the analytical results. This section outlines the general procedures for the key experiments cited in the Certificate of Analysis.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and detecting impurities.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

### Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, confirming the molecular weight and isotopic enrichment of the labeled compound.

[\[8\]](#)[\[9\]](#)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Ionization Mode: Positive or negative, depending on the analyte's properties.
- Mass Range: A range appropriate to detect the parent ion and relevant fragments.
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the desired deuterated species and to calculate the isotopic purity by comparing the signal intensities of the deuterated and non-deuterated ions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Solvents

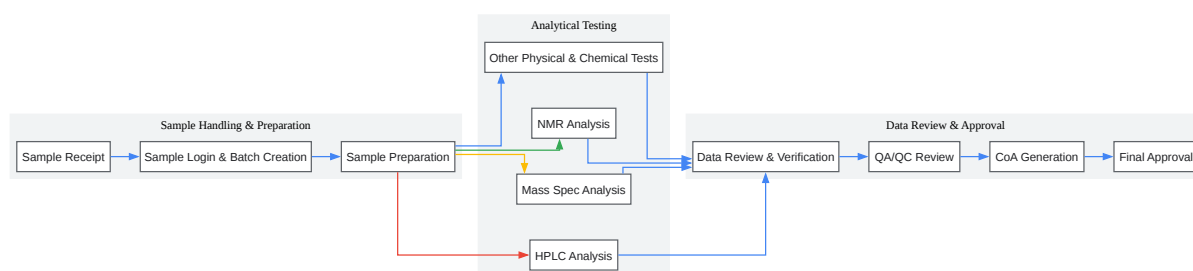
NMR spectroscopy provides detailed information about the molecular structure of a compound and is also used to identify and quantify residual solvents.[\[10\]](#)[\[11\]](#)

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Nucleus:  $^1\text{H}$  (Proton) NMR.
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO- $d_6$ ).
- Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the  $^1\text{H}$  NMR spectrum are analyzed to confirm the structure of **Lodoxamide impurity 1- $d_5$**  and to identify any signals corresponding to common laboratory solvents. The absence of significant signals other than those from the compound of interest and the solvent confirms its high purity.

## Visualizations

### General Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard, from receiving the sample to the final approval.



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Caption: Workflow for the generation of a Certificate of Analysis.

This guide serves as a comprehensive overview of the critical information and methodologies associated with a Certificate of Analysis for **Lodoxamide impurity 1-d5**. For specific batch data, always refer to the CoA provided by the manufacturer.

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